rac-(3R,4S)-4-ethynylpyrrolidin-3-ol hydrochloride, trans
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Overview
Description
rac-(3R,4S)-4-ethynylpyrrolidin-3-ol hydrochloride, trans is a chemical compound with a complex structure that has garnered interest in various scientific fields. This compound is characterized by its unique stereochemistry and the presence of an ethynyl group, which contributes to its distinct chemical properties.
Preparation Methods
The synthesis of rac-(3R,4S)-4-ethynylpyrrolidin-3-ol hydrochloride, trans typically involves the construction of the pyrrolidine ring followed by the introduction of the ethynyl group. One common synthetic route includes the use of starting materials such as proline derivatives, which undergo cyclization to form the pyrrolidine ring. The ethynyl group is then introduced through a series of reactions involving alkynylation. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to achieve the desired stereochemistry .
Chemical Reactions Analysis
rac-(3R,4S)-4-ethynylpyrrolidin-3-ol hydrochloride, trans can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the saturation of the ethynyl group to form alkanes.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, where reagents like thionyl chloride can convert the hydroxyl group to a chloride, forming new derivatives.
Scientific Research Applications
rac-(3R,4S)-4-ethynylpyrrolidin-3-ol hydrochloride, trans has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role in modulating biological pathways related to diseases.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-4-ethynylpyrrolidin-3-ol hydrochloride, trans involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s stereochemistry .
Comparison with Similar Compounds
rac-(3R,4S)-4-ethynylpyrrolidin-3-ol hydrochloride, trans can be compared with other similar compounds, such as:
rac-(3R,4S)-4-phenylpyrrolidin-3-ol hydrochloride, trans: This compound has a phenyl group instead of an ethynyl group, leading to different chemical properties and biological activities.
rac-(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-ol hydrochloride, trans: The presence of a trifluoromethyl group imparts unique electronic properties, affecting its reactivity and interactions with biological targets.
Properties
CAS No. |
2703748-85-8 |
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Molecular Formula |
C6H10ClNO |
Molecular Weight |
147.60 g/mol |
IUPAC Name |
(3S,4R)-4-ethynylpyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H9NO.ClH/c1-2-5-3-7-4-6(5)8;/h1,5-8H,3-4H2;1H/t5-,6-;/m1./s1 |
InChI Key |
WSTHUZGBGXDCHU-KGZKBUQUSA-N |
Isomeric SMILES |
C#C[C@@H]1CNC[C@H]1O.Cl |
Canonical SMILES |
C#CC1CNCC1O.Cl |
Purity |
95 |
Origin of Product |
United States |
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